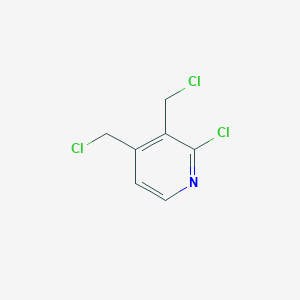

2-Chloro-3,4-bis(chloromethyl)pyridine

Description

Properties

Molecular Formula |

C7H6Cl3N |

|---|---|

Molecular Weight |

210.5 g/mol |

IUPAC Name |

2-chloro-3,4-bis(chloromethyl)pyridine |

InChI |

InChI=1S/C7H6Cl3N/c8-3-5-1-2-11-7(10)6(5)4-9/h1-2H,3-4H2 |

InChI Key |

WZWOPWZYHZRVQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1CCl)CCl)Cl |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Chloro 3,4 Bis Chloromethyl Pyridine

Precursor Selection and Strategic Functionalization for Multi-Chloromethylated Pyridines

The choice of starting material is crucial for the successful synthesis of 2-chloro-3,4-bis(chloromethyl)pyridine. Methodologies often begin with readily available pyridine (B92270) derivatives, which are then strategically functionalized to introduce the necessary chloromethyl groups.

Methylpyridine Derivatives as Starting Materials

A common precursor for the synthesis of 2-chloro-3,4-bis(chloromethyl)pyridine is 3,4-lutidine (3,4-dimethylpyridine). The synthesis process typically involves the chlorination of the methyl groups at the 3 and 4 positions of the pyridine ring, as well as the introduction of a chlorine atom at the 2-position. This can be achieved through various chlorinating agents and reaction conditions.

Another approach involves starting with 3-methylpyridine (B133936). This process requires a series of reactions to introduce the second methyl group and subsequent chlorination. For instance, 3-methylpyridine can be converted to 2-alkoxy-5-alkoxymethyl-pyridine derivatives, which are then reacted with a chlorinating agent to yield 2-chloro-5-chloromethyl-pyridine. google.com However, direct chlorination of 2-chloro-5-methylpyridine (B98176) can lead to a mixture of products that are difficult to separate, making it a less desirable route. google.com

Pyridine N-Oxide Routes and Subsequent Chlorination

The use of pyridine N-oxides offers an alternative and often more controlled route for the synthesis of chlorinated pyridine derivatives. The N-oxide group activates the pyridine ring, facilitating substitution reactions. For instance, 2-picoline-N-oxide can be reacted with phosphoryl chloride in the presence of triethylamine (B128534) to produce 2-chloromethylpyridine with high selectivity. researchgate.net Phosgene can also be used as a chlorinating agent for this transformation. google.com

The N-oxide route can also be employed for the synthesis of 2-chloro-3,4-bis(chloromethyl)pyridine. Starting with 3,4-lutidine-N-oxide, a chlorinating agent can be used to introduce the chlorine atom at the 2-position and convert the methyl groups to chloromethyl groups. This method can offer improved regioselectivity compared to direct chlorination of the parent pyridine. researchgate.netacs.org

Advanced Chloromethylation Reactions and Reaction Mechanism Elucidation

The introduction of chloromethyl groups onto the pyridine ring is a critical step in the synthesis of 2-chloro-3,4-bis(chloromethyl)pyridine. Various chlorination techniques and reagents are employed to achieve this transformation efficiently and with high regioselectivity.

Direct Chlorination Techniques and Regioselectivity Control

Direct chlorination of pyridine derivatives can be a challenging process due to the potential for multiple side reactions and the formation of a mixture of chlorinated products. However, with careful control of reaction conditions and the use of specific catalysts, a degree of regioselectivity can be achieved. For example, the chlorination of 3-methylpyridine can be controlled to favor the formation of 2-chloro-5-chloromethyl pyridine. patsnap.com The regioselectivity of chlorination reactions is highly dependent on the substituent pattern on the pyridine ring. rsc.org

Thionyl Chloride and Alternative Chlorinating Agent Protocols (e.g., Cyanuric Chloride)

Thionyl chloride (SOCl₂) is a widely used and effective reagent for the conversion of hydroxymethyl groups to chloromethyl groups. prepchem.comprepchem.com It is also used for the direct chlorination of pyridine rings. wikipedia.org The reaction of 2,3-bis(hydroxymethyl)pyridine with thionyl chloride is a reported method for producing 2,3-bis(chloromethyl)pyridine (B1602016) hydrochloride in excellent yield. acs.org

Alternative chlorinating agents such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) have also been investigated. mdma.ch Cyanuric chloride is a cost-effective and versatile reagent that can be used for the conversion of alcohols to chlorides. mdma.chwikipedia.org It can also be used as an activating agent in amidation reactions. mdma.ch

Below is a table summarizing various chlorinating agents and their applications in the synthesis of chloromethylated pyridines.

| Chlorinating Agent | Application | Reference(s) |

| Thionyl Chloride | Conversion of hydroxymethyl groups to chloromethyl groups | prepchem.comprepchem.com |

| Direct chlorination of pyridine rings | wikipedia.org | |

| Cyanuric Chloride | Conversion of alcohols to chlorides | mdma.chwikipedia.org |

| Activating agent in amidation reactions | mdma.ch | |

| Phosphorus Pentachloride | Chlorination of picoline oxides | google.com |

| Phosphoryl Chloride | Chlorination of picoline oxides | researchgate.netgoogle.com |

| Phosgene | Chlorination of 2-methylpyridine-N-oxide | google.com |

Optimization of Reaction Parameters for Scalability and Process Efficiency

For the industrial production of 2-chloro-3,4-bis(chloromethyl)pyridine, the optimization of reaction parameters is crucial for ensuring scalability, safety, and cost-effectiveness. Key parameters that are often optimized include reaction temperature, solvent, catalyst, and the stoichiometry of reactants.

Reaction calorimetry is a valuable tool for evaluating the safety of different chlorination procedures and identifying potentially hazardous reagent and solvent incompatibilities. For example, the use of thionyl chloride in certain solvents can be hazardous on a large scale. acs.orgresearchgate.net The development of safer and more environmentally friendly processes is an ongoing area of research. acs.org

The table below highlights key considerations for process optimization.

| Parameter | Importance |

| Temperature | Affects reaction rate and selectivity. |

| Solvent | Can influence reaction safety and product isolation. |

| Catalyst | Can improve reaction rate and selectivity. |

| Reactant Stoichiometry | Affects yield and purity of the final product. |

| Work-up Procedure | Important for isolating the product in high purity. |

Solvent System Selection and Reaction Calorimetry Studies

A study on the scalable synthesis of the related compound, 2,3-bis(chloromethyl)pyridine hydrochloride, highlights the importance of reaction calorimetry in identifying safe and efficient solvent systems. acs.org While initially prepared using thionyl chloride as both reagent and solvent on a small scale, this approach was deemed unsuitable for large-scale production due to safety and environmental concerns. acs.org Reaction calorimetry was employed to evaluate alternative chlorination procedures and solvent combinations.

The investigation revealed significant hazards associated with certain solvent choices. For instance, the use of thionyl chloride in methyl tert-butyl ether (MTBE) was found to be particularly dangerous. This is due to the decomposition of the solvent in the presence of hydrogen chloride (HCl), leading to the rapid release of large volumes of isobutylene (B52900) gas, which can cause a runaway reaction. acs.org

Through systematic calorimetric screening, a safer solvent system was identified. The use of toluene (B28343) with a catalytic amount of N,N-Dimethylformamide (DMF) (1% v/v) in conjunction with thionyl chloride proved to be a more controlled and scalable option. acs.org This system demonstrated manageable heat flow and pressure profiles, making it suitable for multi-kilogram scale production.

Table 1: Comparison of Solvent Systems for Chlorination of Pyridine Methanols

| Solvent System | Reagent | Key Findings from Calorimetry | Scalability |

| Thionyl Chloride (neat) | Thionyl Chloride | High heat of reaction, difficult to control on a large scale. | Poor |

| Thionyl Chloride in MTBE | Thionyl Chloride | Hazardous; solvent decomposition and rapid gas evolution. | Not Recommended |

| Thionyl Chloride in Toluene with 1% DMF | Thionyl Chloride | Controlled heat release, manageable pressure profile. | Good |

This data is based on studies of the synthesis of 2,3-bis(chloromethyl)pyridine hydrochloride and is presented here to illustrate the principles of solvent selection and reaction calorimetry applicable to the synthesis of 2-Chloro-3,4-bis(chloromethyl)pyridine.

Impurity Profile Management and Purity Enhancement Strategies

The synthesis of 2-chloro-3,4-bis(chloromethyl)pyridine can lead to the formation of several impurities, including under- or over-chlorinated species and isomers. Effective impurity profile management is crucial for ensuring the quality and consistency of the final product.

One of the primary challenges in the chlorination of pyridine derivatives is the lack of uniform reaction, which can result in the formation of polychlorinated by-products. google.com Interrupting the chlorination at an early stage may be necessary to avoid the formation of substantial amounts of these impurities, though this can lead to complex mixtures that are difficult to separate. google.com

Common strategies for purity enhancement include:

Distillation: Vacuum distillation is frequently employed to separate the desired product from lower or higher boiling point impurities. google.com

Crystallization: The product can be purified by crystallization from an appropriate solvent, which can effectively remove isomeric and other impurities.

Chromatography: For high-purity requirements, column chromatography on silica (B1680970) gel is a viable, albeit less scalable, purification method. google.com

A sensitive liquid chromatographic-tandem mass spectrometric (LC/MS/MS) method has been developed for the trace analysis of a related genotoxic impurity, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, in active pharmaceutical ingredients. researchgate.net This highlights the importance of advanced analytical techniques in identifying and quantifying potential impurities to ensure product safety and quality. The method was validated according to International Conference on Harmonization (ICH) guidelines and was able to quantify the impurity down to 0.3 ppm. researchgate.net

Table 2: Potential Impurities and Corresponding Purity Enhancement Strategies

| Potential Impurity | Formation Pathway | Purity Enhancement Strategy |

| Polychlorinated Pyridines | Over-chlorination of the pyridine ring or side chains. | Controlled reaction time and temperature; vacuum distillation. google.com |

| Isomeric Byproducts | Non-selective chlorination. | Crystallization; column chromatography. google.com |

| Unreacted Starting Material | Incomplete reaction. | Vacuum distillation. |

| Solvent Residues | Entrapment in the final product. | Drying under vacuum. |

Green Chemistry Principles in the Synthesis of Halogenated Pyridine Building Blocks

The principles of green chemistry are increasingly being applied to the synthesis of halogenated pyridines to reduce the environmental impact and improve the safety of these processes. Key areas of focus include the use of safer reagents, reduction of waste, and optimization of reaction conditions.

One significant advancement is the replacement of hazardous chlorinating agents like elemental chlorine with safer alternatives. Trichloroisocyanuric acid (TCCA) has emerged as a viable option for the chlorination of pyridine derivatives. orientjchem.org TCCA is a stable, solid reagent that is safer to handle than chlorine gas and efficiently delivers its active chlorine atoms. orientjchem.org

Another green approach involves the optimization of reaction pathways to reduce the number of synthetic steps and minimize waste. A greener synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride was developed that proceeds through three steps without the isolation of intermediates from the first two steps. bohrium.com This approach improves productivity and significantly reduces solvent usage. bohrium.com

Furthermore, the assessment of "greenness" can be quantified using metrics such as atom economy, reaction mass efficiency, and E-factor (environmental factor). A modified synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine demonstrated a low E-factor, particularly in the oxidation step, indicating less waste generation compared to traditional methods. orientjchem.org

The move towards solvent-free or water-based reaction conditions is another cornerstone of green chemistry in pyridine synthesis. google.com While not yet fully realized for all halogenated pyridines, research continues to explore these avenues to reduce reliance on volatile organic compounds.

Table 3: Application of Green Chemistry Principles in Halogenated Pyridine Synthesis

| Green Chemistry Principle | Application in Halogenated Pyridine Synthesis | Example |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives. | Use of toluene instead of more hazardous solvents like carbon tetrachloride. acs.org |

| Use of Safer Reagents | Substituting hazardous reagents with less toxic alternatives. | Using Trichloroisocyanuric acid (TCCA) instead of chlorine gas for chlorination. orientjchem.org |

| Waste Prevention | Designing synthetic routes that minimize byproducts. | One-pot synthesis methodologies that avoid isolation of intermediates. orientjchem.orgbohrium.com |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Utilizing reagents like TCCA where all three chlorine atoms are active. orientjchem.org |

Comprehensive Analysis of the Reactivity and Derivatization Chemistry of 2 Chloro 3,4 Bis Chloromethyl Pyridine

Nucleophilic Substitution Reactions at the Chloromethyl Functionalities

The two chloromethyl groups at the C-3 and C-4 positions of the pyridine (B92270) ring are analogous to benzylic halides. Their reactivity is enhanced due to the ability of the pyridine ring to stabilize the transition state of SN2 reactions or a potential carbocation intermediate in SN1-type processes. These groups serve as primary sites for the introduction of a wide array of functionalities through reactions with various nucleophiles.

2-Chloro-3,4-bis(chloromethyl)pyridine readily reacts with primary and secondary amines, imidazoles, and other nitrogen-based nucleophiles. These reactions typically proceed via a standard SN2 mechanism, where the nucleophilic nitrogen atom displaces the chloride ion from the chloromethyl group. By using appropriate stoichiometry, either mono- or di-substitution can be achieved. The reaction with a diamine, for example, can lead to the formation of macrocyclic structures. These substitution reactions are foundational for creating ligands used in coordination chemistry or for building larger, more complex molecular scaffolds. acs.org While direct studies on 2-chloro-3,4-bis(chloromethyl)pyridine are limited, the reactions of analogous heteroaryl chlorides with amines are well-documented, typically proceeding in the presence of a base to neutralize the HCl generated. researchgate.netyoutube.com

Table 1: Examples of Reactions with Nitrogen Nucleophiles Data extrapolated from related bis(chloromethyl)pyridine compounds.

| Nucleophile | Product Type | Potential Application |

|---|---|---|

| Primary Amine (R-NH₂) | 3,4-Bis(aminomethyl)pyridine derivative | Ligand synthesis, pharmaceutical intermediates |

| Secondary Amine (R₂NH) | 3,4-Bis(dialkylaminomethyl)pyridine derivative | Ligand synthesis, catalysts |

The chloromethyl groups are highly reactive towards sulfur nucleophiles such as thiols, thiophenols, and inorganic sulfide (B99878) salts. msu.edu Thiolate anions, generated by deprotonating a thiol with a base, are potent nucleophiles and efficiently displace the chloride ions to form thioethers. msu.edu This reactivity is particularly significant as it serves as a primary route for the synthesis of fused heterocyclic systems. For instance, reaction with sodium sulfide (Na₂S) or sodium hydrogen sulfide (NaSH) can lead to the formation of a thieno[3,4-c]pyridine (B8695171) ring system through a sequential substitution and intramolecular cyclization process (see Section 3.3). abertay.ac.uk

Reactions with oxygen-based nucleophiles, such as alkoxides and carboxylates, provide pathways to ethers and esters, respectively. The Williamson ether synthesis, involving the reaction with a sodium or potassium alkoxide (R-O⁻Na⁺), can be used to form the corresponding ether derivatives. Similarly, reaction with an alkali metal salt of a carboxylic acid (R-COO⁻Na⁺) yields the corresponding ester. scispace.com These transformations are useful for introducing new functionalities and modifying the physical properties of the molecule. For instance, converting the chloromethyl groups to hydroxymethyl groups can be achieved by substitution with an acetate (B1210297) salt followed by hydrolysis of the resulting ester. scispace.com

Reactivity of the Pyridine Ring Chlorine Atom in Cross-Coupling Processes

The chlorine atom at the 2-position of the pyridine ring is significantly less reactive towards traditional nucleophilic aromatic substitution (SNAr) compared to the chloromethyl groups. nih.gov However, it is an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. uwindsor.canobelprize.org The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step in the catalytic cycle of these reactions. uwindsor.ca This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at this position.

Common cross-coupling reactions applicable to 2-chloropyridines include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters (RB(OH)₂) to form C-C bonds. nobelprize.org

Negishi Coupling: Reaction with organozinc reagents (RZnX). sigmaaldrich.com

Hiyama Coupling: Reaction with organosilanes (RSiR'₃) in the presence of a fluoride (B91410) activator. nih.gov

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. sigmaaldrich.com

The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. sigmaaldrich.com This methodology allows for the late-stage introduction of aryl, heteroaryl, alkyl, and amino groups at the C-2 position, after the chloromethyl groups have been functionalized.

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling of 2-Chloropyridines

| Reaction Name | Nucleophile | Catalyst/Ligand Example | Base Example | Solvent Example |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ / PPh₃ | K₂CO₃, Cs₂CO₃ | Toluene (B28343), Dioxane/H₂O |

| Hiyama | Ar-Si(OR)₃ | Pd(OAc)₂ / XPhos | TBAF | t-BuOH |

| Negishi | R-ZnCl | Pd(Amphos)₂Cl₂ | N/A | THF, Water (with surfactant) |

Intramolecular Cyclization Reactions and Heterocyclic Ring Formation

The adjacent positioning of the two chloromethyl groups at the C-3 and C-4 positions makes 2-Chloro-3,4-bis(chloromethyl)pyridine an ideal precursor for intramolecular cyclization reactions to form fused five- or six-membered rings. The most prominent example is the synthesis of the thieno[3,4-c]pyridine skeleton. abertay.ac.ukresearchgate.net This transformation is typically achieved by reacting the starting material with a sulfide source, such as sodium sulfide (Na₂S). The reaction proceeds through a tandem nucleophilic substitution, where the sulfide ion displaces both chlorine atoms to form a transient dithiolate or a cyclic sulfide intermediate, which then aromatizes to yield the stable thienopyridine product. abertay.ac.uk Thienopyridines are an important class of heterocycles found in numerous biologically active compounds. researchgate.netnih.gov

Similarly, reaction with a primary amine (R-NH₂) can lead to the formation of a dihydropyrrolo[3,4-c]pyridine derivative through double substitution followed by cyclization.

Metal-Catalyzed Transformations and Coordination Chemistry

2-Chloro-3,4-bis(chloromethyl)pyridine and its derivatives are versatile ligands in coordination chemistry. wikipedia.org The pyridine nitrogen atom provides a primary coordination site (a Lewis basic site). abertay.ac.uk Further functionalization of the chloromethyl groups with other donor atoms (e.g., nitrogen, phosphorus, or sulfur) can create multidentate ligands capable of forming stable complexes with a wide range of transition metals. nih.govmdpi.com

For example, substitution of the chloromethyl groups with phosphine (B1218219) moieties can yield tridentate P-N-P "pincer" ligands. Such ligands are known to form highly stable complexes with metals like palladium, platinum, and rhodium, which often exhibit unique catalytic activities. nih.gov The geometry of the resulting metal complex is dictated by the bite angle of the ligand and the coordination preference of the metal ion. libretexts.orgmsu.edu These complexes find applications in catalysis, materials science, and as models for bioinorganic systems. wikipedia.org

Ligand Design and Synthesis Using 2-Chloro-3,4-bis(chloromethyl)pyridine

The primary utility of bis(chloromethyl)pyridine derivatives in ligand synthesis stems from the high reactivity of the chloromethyl (-CH2Cl) groups. These groups serve as electrophilic sites that readily undergo nucleophilic substitution reactions, allowing for the introduction of various donor atoms and functional groups. This versatility enables the construction of polydentate ligands, which are crucial in coordination chemistry.

For instance, the related compound 2,6-bis(chloromethyl)pyridine (B1207206) is widely used to synthesize pincer ligands and other complex chelating agents. sigmaaldrich.com It can undergo Grignard-based substitutions with phosphinoyl reagents to create trifunctional ligands. nih.govelsevierpure.comnih.gov These reactions typically proceed in high yields and are a common strategy for producing ligands with specific electronic and steric properties. Similarly, 2,3-bis(chloromethyl)pyridine (B1602016) is known to react with C1-binucleophiles, such as diethyl acetamidomalonate, in annulation reactions to form new heterocyclic scaffolds. researchgate.net

The synthetic strategies applied to these isomers are directly applicable to 2-Chloro-3,4-bis(chloromethyl)pyridine. Reaction with primary or secondary amines would yield polydentate amino-ligands, while reaction with phosphines or thiols would introduce phosphorus or sulfur donor atoms, respectively. The adjacent positioning of the two chloromethyl groups in the 3,4-isomer is particularly suitable for creating ligands with a short bite angle, which can enforce specific geometries in the resulting metal complexes.

| Precursor Isomer | Nucleophile/Reagent | Resulting Ligand Type | Reference |

|---|---|---|---|

| 2,6-Bis(chloromethyl)pyridine | Phosphinoyl Grignard Reagents | Trifunctional Phosphinoylmethyl Pyridine N-Oxides | nih.govelsevierpure.comnih.gov |

| 2,6-Bis(chloromethyl)pyridine | Amines / Phosphines | Pincer Ligands (e.g., PNN type) | sigmaaldrich.com |

| 2,3-Bis(chloromethyl)pyridine | Diethyl acetamidomalonate | Tetrahydropyridopyrazine Scaffolds | researchgate.net |

| 2,5-Bis(chloromethyl)pyridine (B32662) | Amines | Pyridine-based Diamines |

Formation of Metal Complexes for Catalytic Applications

Pyridine-based ligands are fundamental in inorganic chemistry for their ability to form stable complexes with a wide range of metal ions. mdpi.com Ligands derived from bis(chloromethyl)pyridines are no exception and are used to create metal complexes for various applications, including catalysis. The pyridine nitrogen atom, along with the donor atoms introduced by derivatizing the chloromethyl groups, can coordinate to a metal center, often forming pincer-type structures that enhance complex stability and influence catalytic activity. umanitoba.canih.gov

For example, ligands synthesized from 2,6-bis(chloromethyl)pyridine have been used to form coordination complexes with lanthanide ions like Neodymium(III) and Europium(III). nih.govelsevierpure.com In these cases, the ligands typically bind in a tridentate fashion. nih.gov Furthermore, pyridine-bridged pincer complexes, accessible from related precursors, have shown significant catalytic activity. A notable example is a nickel(II) pincer complex that efficiently catalyzes Suzuki-Miyaura cross-coupling reactions, even with less-reactive electrophiles. rsc.org Iron derivatives featuring pyridine-linked bis(anilide) pincer ligands have also been synthesized and characterized. nih.gov The specific geometry of ligands derived from 2-Chloro-3,4-bis(chloromethyl)pyridine would be expected to produce complexes with unique steric and electronic properties, potentially leading to novel catalytic activities.

| Ligand Precursor Isomer | Metal Ion | Complex Type / Application | Reference |

|---|---|---|---|

| 2,6-Bis(chloromethyl)pyridine Derivatives | Nd(III), Eu(III) | Tridentate Lanthanide Complexes | nih.govelsevierpure.com |

| 2,6-Bis(chloromethyl)pyridine | Palladium | Precursor for Palladium Pincer Carbene Complex | sigmaaldrich.com |

| Pyridine-based Precursors | Nickel(II) | Pincer Complex for Suzuki-Miyaura Coupling | rsc.org |

| Pyridine-linked bis(aniline) | Iron(II/III) | Pincer Iron Complexes | nih.gov |

Exploiting Poly-Reactivity for Complex Molecular Architecture Construction (e.g., Macrocycles, Polymers)

The presence of two reactive chloromethyl groups makes bis(chloromethyl)pyridines excellent building blocks for constructing complex molecular architectures such as macrocycles and polymers. sigmaaldrich.com The ability to react with two equivalents of a nucleophile allows these molecules to act as linkers or monomers.

Macrocycle synthesis is a prominent application. The reaction of a bis(electrophile) like a bis(chloromethyl)pyridine with a bis(nucleophile) (e.g., a diamine or dithiol) under high-dilution conditions can lead to the formation of macrocyclic structures. This strategy is used to generate diverse macrocycle libraries for applications in drug discovery and materials science. nih.gov For instance, 2,6-bis(chloromethyl)pyridine has been used in the efficient synthesis of a (5.5)(2,6)pyridinophane, a type of strained macrocyclic compound. researchgate.net

In polymer science, bis(chloromethyl)pyridines can serve as monomers. The 2,5-isomer, for example, is a known monomer for the synthesis of conjugated polymers like poly(arylene vinylene)s (PAVs), which have applications in optoelectronics. The polyreactivity of 2-Chloro-3,4-bis(chloromethyl)pyridine could similarly be exploited in step-growth polymerization reactions with suitable co-monomers to create novel polymers with integrated pyridine units, potentially endowing them with unique thermal, electronic, or coordinating properties.

| Precursor Isomer | Reaction Type | Resulting Architecture | Reference |

|---|---|---|---|

| 1,3-Bis(bromomethyl)benzene (analogue) | Cyclization with bis-nucleophiles | Macrocycles | nih.gov |

| 2,6-Bis(chloromethyl)pyridine | Cyclization with disulfides | Pyridinophane (Macrocycle) | researchgate.net |

| 2,5-Bis(chloromethyl)pyridine | Polymerization | Conjugated Polymers (e.g., PAVs) | |

| 4-Chloromethyl styrene (B11656) (analogue) | Copolymerization | Functional Polymers | derpharmachemica.com |

Advanced Analytical and Process Control Techniques for 2 Chloro 3,4 Bis Chloromethyl Pyridine Synthesis and Transformations

In-Process Analytical Techniques for Reaction Progress Monitoring (e.g., GC-MS, In-situ NMR)

Process Analytical Technology (PAT) has become central to modern chemical manufacturing, enabling real-time monitoring and control of critical process parameters. researchgate.netnih.gov For the synthesis of 2-Chloro-3,4-bis(chloromethyl)pyridine, which may involve multi-step reactions, in-process monitoring is crucial for maximizing yield and minimizing impurity formation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful offline or at-line technique for monitoring reaction progress. Small aliquots of the reaction mixture can be periodically sampled, quenched, and analyzed. GC separates the components of the mixture based on their volatility and interaction with the column's stationary phase, while MS provides mass information for each component, allowing for their identification and quantification. This allows chemists to track the consumption of reactants, the formation of the desired product, and the emergence of any byproducts or intermediates over time.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-invasive, real-time window into the reaction vessel. By placing the reaction tube within the NMR spectrometer, spectra can be acquired continuously as the reaction proceeds. This technique is invaluable for obtaining kinetic data and identifying transient intermediates that might be missed by conventional offline analysis. nih.gov For instance, the characteristic signals of the chloromethyl protons and the aromatic protons of the pyridine (B92270) ring can be monitored to directly observe the conversion of starting materials to 2-Chloro-3,4-bis(chloromethyl)pyridine.

These PAT tools facilitate a deeper understanding of the reaction mechanism and kinetics, allowing for precise control over reaction conditions such as temperature, pressure, and reagent addition rates to ensure a safe and efficient process. nih.gov

Chromatographic Methodologies for Product Isolation and Purity Assessment in Reaction Mixtures

Following the synthesis, isolating the target compound from unreacted starting materials, catalysts, and byproducts is a critical step. Chromatographic techniques are indispensable for both purification and the subsequent assessment of product purity.

Flash chromatography is a common and effective method for the purification of reaction products on a laboratory scale. For instance, in the synthesis of a related compound, 4,4'-bis(chloromethyl)-2,2'-bipyridine, flash chromatography on silica (B1680970) gel was used to separate the desired product from byproducts. orgsyn.org A similar approach, utilizing a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) and hexanes), would be effective for purifying 2-Chloro-3,4-bis(chloromethyl)pyridine.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary tools for assessing the final purity of the isolated product and for quantifying trace-level impurities. rasayanjournal.co.in A sensitive LC-MS/MS method was developed to quantify the related genotoxic impurity, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, in pantoprazole, demonstrating the power of this technique for trace analysis. researchgate.net Such methods are validated according to ICH guidelines for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.net

Below is a table summarizing typical conditions for an LC-MS/MS method adapted for analyzing chloromethylated pyridine derivatives. rasayanjournal.co.inresearchgate.net

| Parameter | Condition |

| Column | Hypersil BDS C18 (50mm x 4.6mm, 3µm) |

| Mobile Phase | Buffer (e.g., 10mM Ammonium Acetate) and Acetonitrile |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detector | Tandem Mass Spectrometer (MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Monitoring | Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Spectroscopic Techniques for Elucidating Reaction Intermediates and Product Structures (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

Unambiguous structural confirmation of the final product and any key intermediates is achieved through a combination of advanced spectroscopic techniques. acs.orgacs.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. ipb.pt

1D NMR (¹H and ¹³C): Provides fundamental information about the chemical environment of protons and carbons. For 2-Chloro-3,4-bis(chloromethyl)pyridine, ¹H NMR would show distinct signals for the two aromatic protons and the two non-equivalent chloromethyl groups, while ¹³C NMR would show signals for the five unique carbons in the pyridine ring and the two chloromethyl carbons.

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other. Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbons they are attached to. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the substitution pattern on the pyridine ring and the placement of the chloromethyl groups. ipb.pt

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. This is critical for confirming the identity of the product and distinguishing it from isomers or compounds with similar nominal masses. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. nist.gov

X-ray Crystallography for Solid-State Structural Characterization of Derivatives and Complexes

While NMR provides the structure in solution, X-ray crystallography offers an exact and definitive picture of the molecule's three-dimensional arrangement in the solid state. acs.org This technique is invaluable for the characterization of crystalline derivatives and metal complexes of 2-Chloro-3,4-bis(chloromethyl)pyridine. The analysis provides precise data on bond lengths, bond angles, and torsion angles. nih.govnih.gov

Furthermore, X-ray crystallography reveals how molecules pack together in a crystal lattice, elucidating intermolecular interactions such as hydrogen bonds, C-H···Cl contacts, and π–π stacking, which govern the material's solid-state properties. nih.govresearchgate.net Although the specific crystal structure for 2-Chloro-3,4-bis(chloromethyl)pyridine is not detailed in the provided sources, data from closely related structures illustrate the power of the technique.

The table below presents crystallographic data for analogous chloromethyl-substituted pyridine compounds, demonstrating the detailed structural information that can be obtained. nih.govresearchgate.net

| Parameter | 2-Chloro-5-(chloromethyl)pyridine nih.gov | 1,6-Bis(chloromethyl)pyridine researchgate.net |

| Formula | C₆H₅Cl₂N | C₇H₇Cl₂N |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 4.0770 (8) | 8.9927 (2) |

| b (Å) | 10.322 (2) | 12.1581 (3) |

| c (Å) | 16.891 (3) | 7.4893 (2) |

| β (°) ** | 95.95 (3) | 113.535 (1) |

| Volume (ų) ** | 707.0 (2) | 750.72 (3) |

| Z | 4 | 4 |

This level of detailed structural analysis is crucial for understanding structure-activity relationships, designing new materials, and in the study of coordination chemistry where the pyridine nitrogen and chloromethyl groups can act as ligands. mdpi.commdpi.com

Computational Chemistry and Theoretical Investigations of 2 Chloro 3,4 Bis Chloromethyl Pyridine and Its Transformations

Electronic Structure, Molecular Orbitals, and Reactivity Descriptors (e.g., HOMO-LUMO Analysis)

A key aspect of understanding a molecule's reactivity from a computational standpoint is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For substituted pyridines, the energies of these frontier orbitals are influenced by the nature and position of the substituents. In the case of 2-Chloro-3,4-bis(chloromethyl)pyridine, the electron-withdrawing chloro and chloromethyl groups are expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The HOMO, which is likely to be a π-orbital of the pyridine (B92270) ring, will also be stabilized (lowered in energy) by these substituents.

Table 1: Representative Frontier Orbital Energies and Reactivity Descriptors for Substituted Pyridines

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| Pyridine | -6.70 | -0.50 | 6.20 | 3.10 | 1.94 |

| 2-Chloropyridine | -6.95 | -0.85 | 6.10 | 3.05 | 2.22 |

| 2-Chloro-3,4-bis(chloromethyl)pyridine (Estimated) | -7.20 | -1.50 | 5.70 | 2.85 | 2.88 |

Note: The values for 2-Chloro-3,4-bis(chloromethyl)pyridine are estimated based on general trends observed for halogenated and alkylated pyridines and are for illustrative purposes.

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2, it represents the resistance to change in electron distribution. A lower value for the target molecule suggests it is "softer" and more reactive than pyridine or 2-chloropyridine.

Electrophilicity Index (ω): This index, calculated as μ2 / 2η (where μ is the electronic chemical potential, approximately (EHOMO + ELUMO) / 2), quantifies the ability of a molecule to accept electrons. The estimated higher value for 2-Chloro-3,4-bis(chloromethyl)pyridine indicates its enhanced electrophilic character.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of a reaction, which is directly related to the reaction rate.

For 2-Chloro-3,4-bis(chloromethyl)pyridine, a primary area of interest is its reaction with nucleophiles. Two main sites of reaction are the chloromethyl groups (via nucleophilic substitution, likely SN2) and the pyridine ring itself (via nucleophilic aromatic substitution, SNAr).

Computational modeling can help to:

Determine the preferred reaction pathway: By comparing the activation energies for SN2 and SNAr reactions, one can predict which reaction is more likely to occur under specific conditions.

Identify intermediates and transition states: The geometries of these transient species can be optimized, providing a detailed picture of the reaction mechanism at the atomic level.

Analyze the influence of solvents: By incorporating solvent models into the calculations, it is possible to understand how the reaction medium affects the energetics of the reaction pathway.

For instance, in an SN2 reaction at one of the chloromethyl groups, quantum chemical modeling would involve locating the transition state where the nucleophile is forming a new bond to the methylene carbon and the chloride ion is departing. The calculated activation energy for this process would provide a quantitative measure of the reactivity of the chloromethyl group.

Regioselectivity and Stereoselectivity Prediction in Derivatization Reactions

When a molecule has multiple reactive sites, predicting the regioselectivity of a reaction is a significant challenge. Computational chemistry offers valuable tools to address this. In the case of 2-Chloro-3,4-bis(chloromethyl)pyridine, a key question is which of the two chloromethyl groups is more reactive, or if nucleophilic attack on the ring is preferred.

Theoretical approaches to predicting regioselectivity include:

Analysis of local reactivity descriptors: By calculating properties such as atomic charges, Fukui functions, or local electrophilicity indices, one can identify the atoms most susceptible to nucleophilic or electrophilic attack. For 2-Chloro-3,4-bis(chloromethyl)pyridine, the carbon atoms of the chloromethyl groups and certain positions on the pyridine ring would be of particular interest.

Comparison of transition state energies: By modeling the transition states for attack at different positions, the pathway with the lowest activation energy can be identified as the most favorable. For example, one could compare the activation energy for nucleophilic attack at the 3-chloromethyl group versus the 4-chloromethyl group. The electronic environment of these two groups is different due to their positions relative to the nitrogen atom and the 2-chloro substituent, which would be reflected in the calculated transition state energies.

While stereoselectivity is less of a concern for reactions at the chloromethyl groups (as they are not chiral centers), it could become relevant in subsequent transformations of derivatives of 2-Chloro-3,4-bis(chloromethyl)pyridine.

Conformational Analysis and Molecular Dynamics Simulations of Pyridine Derivatives

The three-dimensional structure and flexibility of a molecule can significantly impact its reactivity and interactions with other molecules. For 2-Chloro-3,4-bis(chloromethyl)pyridine, conformational flexibility arises primarily from the rotation of the two chloromethyl groups around the C-C bonds connecting them to the pyridine ring.

Conformational analysis aims to identify the stable conformations (rotamers) of a molecule and their relative energies. This can be achieved through systematic scanning of the potential energy surface as a function of the relevant dihedral angles. For 2-Chloro-3,4-bis(chloromethyl)pyridine, this would involve rotating the C-C-Cl bonds of the chloromethyl groups to find the minimum energy arrangements. These studies can reveal any steric hindrance or intramolecular interactions that might favor certain conformations.

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of the molecule and its interactions with a solvent environment. For pyridine derivatives, MD simulations can be used to:

Study the solvation of the molecule in different solvents.

Investigate the dynamics of conformational changes.

Simulate the approach of a reactant to the molecule, providing insights into the initial stages of a chemical reaction.

These simulations can be particularly useful for understanding how the flexibility of the chloromethyl groups might influence the accessibility of the reactive sites to an incoming nucleophile.

Structure-Reactivity Relationship Studies through Theoretical Approaches

Theoretical approaches are powerful for establishing quantitative structure-reactivity relationships (QSRR). By calculating a range of molecular descriptors for a series of related compounds and correlating them with experimentally observed reactivity, it is possible to build predictive models.

For a series of substituted chloromethylpyridines, including 2-Chloro-3,4-bis(chloromethyl)pyridine, a QSRR study might involve:

Calculating a variety of molecular descriptors: These could include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume, surface area), and thermodynamic descriptors (e.g., heat of formation).

Correlating these descriptors with experimental reactivity data: This data could be, for example, the rate constants for reaction with a standard nucleophile.

Developing a mathematical model: Using statistical methods like multiple linear regression, a model can be built that relates the calculated descriptors to the observed reactivity.

Such a model could then be used to predict the reactivity of new, unsynthesized pyridine derivatives, thereby guiding the design of molecules with desired properties. For instance, one could investigate how the position and number of chloro and chloromethyl substituents on the pyridine ring influence the rate of nucleophilic substitution.

Diverse Applications of 2 Chloro 3,4 Bis Chloromethyl Pyridine As a Strategic Synthetic Intermediate

Precursor in the Synthesis of Advanced Heterocyclic Scaffolds

There is no specific information available in the reviewed literature detailing the use of 2-Chloro-3,4-bis(chloromethyl)pyridine as a precursor for the synthesis of advanced heterocyclic scaffolds. Research on related isomers, such as 2,3-bis(chloromethyl)pyridine (B1602016), has shown its utility in forming tetrahydropyrido[3,4-b]pyrazine scaffolds through annulation reactions, but similar studies on the 3,4-isomer have not been found researchgate.net.

Building Block for Functional Organic Materials and Polymers

No research findings were identified that describe the application of 2-Chloro-3,4-bis(chloromethyl)pyridine as a building block for creating functional organic materials or polymers.

Intermediate in Agrochemical Synthesis

There is no available data suggesting the use of 2-Chloro-3,4-bis(chloromethyl)pyridine as an intermediate in the synthesis of agrochemicals. Other chlorinated pyridine (B92270) derivatives, such as 2-chloro-5-chloromethylpyridine, are well-known key intermediates for major insecticides nih.gov.

Application in the Design of Novel Catalytic Systems

No studies have been found that report the application of 2-Chloro-3,4-bis(chloromethyl)pyridine in the design or synthesis of novel catalytic systems. The related compound, 2,6-bis(chloromethyl)pyridine (B1207206), has been used to prepare pincer ligands for palladium complexes utilized in catalysis .

Utility in Biochemical Probe Synthesis and Mechanistic Enzymology

Information regarding the utility of 2-Chloro-3,4-bis(chloromethyl)pyridine in the synthesis of biochemical probes or its use in mechanistic enzymology is not present in the surveyed scientific literature.

Future Research Trajectories and Innovations in 2 Chloro 3,4 Bis Chloromethyl Pyridine Chemistry

Sustainable and Eco-friendly Synthesis Approaches

Conventional methods for the synthesis of chlorinated pyridines often involve harsh reagents and generate significant waste, prompting a shift towards more sustainable practices. acs.org Future research on 2-Chloro-3,4-bis(chloromethyl)pyridine should prioritize the development of green and eco-friendly synthetic routes.

One promising avenue is the adoption of greener chlorination agents. Traditional chlorinating agents like thionyl chloride, while effective, pose environmental and safety concerns. acs.org Research into scalable and safer chlorination procedures for the related compound, 2,3-bis(chloromethyl)pyridine (B1602016) hydrochloride, has identified less hazardous solvent and reagent combinations, such as using toluene (B28343) instead of more problematic solvents. acs.orgresearchgate.net Similar strategies could be explored for the synthesis of 2-Chloro-3,4-bis(chloromethyl)pyridine. The use of solid chlorinating agents like trichloroisocyanuric acid could also offer a safer and more manageable alternative. prepchem.com

Furthermore, the principles of green chemistry, such as microwave-assisted synthesis and the use of eco-friendly solvents, should be investigated. ijarsct.co.innih.govnih.govresearchgate.net Microwave-assisted reactions have been shown to accelerate the synthesis of pyridine (B92270) derivatives, often leading to higher yields and shorter reaction times with reduced energy consumption. ijarsct.co.innih.gov

Biocatalysis presents another innovative approach for a more sustainable synthesis. mdpi.com While direct enzymatic chlorination of such a specific molecule may be challenging, biocatalytic methods could be employed in the synthesis of precursors to 2-Chloro-3,4-bis(chloromethyl)pyridine. For instance, whole-cell biocatalysis has been successfully used for the efficient synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, offering a more sustainable alternative to traditional multi-step organic synthesis. rsc.org Similar biocatalytic hydroxylation of a suitable dimethylpyridine precursor, followed by a green chlorination step, could be a viable future synthetic route.

| Green Synthesis Approach | Potential Advantages for 2-Chloro-3,4-bis(chloromethyl)pyridine Synthesis |

| Alternative Chlorinating Agents | Reduced toxicity and improved safety profile. |

| Microwave-Assisted Synthesis | Faster reaction times, increased yields, and lower energy consumption. ijarsct.co.innih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, and use of renewable resources. mdpi.com |

| Solvent-Free Reactions | Minimized waste and reduced environmental impact. ijarsct.co.in |

Exploration of Unprecedented Reactivity and Reaction Pathways

The two chloromethyl groups at the 3 and 4 positions of 2-Chloro-3,4-bis(chloromethyl)pyridine offer unique opportunities for exploring novel reactivity and reaction pathways. The proximity of these two reactive sites could facilitate intramolecular cyclization reactions, leading to the formation of novel heterocyclic ring systems fused to the pyridine core.

Future research could focus on the reaction of 2-Chloro-3,4-bis(chloromethyl)pyridine with various binucleophiles to construct novel bicyclic structures. This approach has been utilized with the isomeric 2,3-bis(chloromethyl)pyridine to create conformationally restricted γ-aminobutyric acid (GABA) analogues. researchgate.net Similar strategies with 2-Chloro-3,4-bis(chloromethyl)pyridine could lead to new classes of compounds with potential biological activity.

The differential reactivity of the two chloromethyl groups could also be exploited for selective functionalization. The electronic environment of each chloromethyl group is distinct due to its position relative to the ring nitrogen and the chloro substituent, which could allow for stepwise substitution reactions under carefully controlled conditions. This would enable the synthesis of unsymmetrically substituted derivatives, further expanding the chemical space accessible from this precursor.

Moreover, the application of modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, to the chloromethyl groups could open up new avenues for C-C and C-heteroatom bond formation. While typically applied to aryl halides, advancements in catalysis may allow for the direct coupling of the chloromethyl groups, providing a versatile tool for molecular elaboration.

| Potential Reaction Pathway | Expected Outcome |

| Intramolecular Cyclization | Formation of novel fused heterocyclic systems. |

| Reaction with Binucleophiles | Synthesis of new bicyclic pyridine derivatives. |

| Selective Functionalization | Stepwise introduction of different functional groups. |

| Cross-Coupling Reactions | Direct formation of C-C and C-heteroatom bonds at the methyl positions. |

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of automated synthesis and flow chemistry platforms can significantly accelerate the discovery and optimization of new chemical entities. beilstein-journals.org These technologies offer improved control over reaction parameters, enhanced safety, and greater scalability compared to traditional batch processes. researchgate.net

Future research should explore the adaptation of synthetic routes to 2-Chloro-3,4-bis(chloromethyl)pyridine and its derivatives for flow chemistry. Continuous flow reactors have been successfully employed for the synthesis of other pyridine derivatives, demonstrating benefits such as rapid reaction optimization and improved yields. researchgate.netasianpubs.orgbeilstein-journals.org A recent study detailed the use of a flow reactor for the efficient synthesis of bioactive derivatives from 2-chloro-5-(chloromethyl)pyridine. researchgate.netasianpubs.org This approach could be adapted for the synthesis and subsequent derivatization of 2-Chloro-3,4-bis(chloromethyl)pyridine, allowing for the rapid generation of a library of analogues for biological screening.

Automated synthesis platforms can be programmed to perform multi-step reaction sequences, purifications, and analyses with minimal human intervention. By developing a robust flow synthesis of 2-Chloro-3,4-bis(chloromethyl)pyridine, it could be integrated into an automated platform for the high-throughput synthesis of novel compound libraries. This would enable a more efficient exploration of the structure-activity relationships of its derivatives for various applications.

| Technology | Potential Benefits for 2-Chloro-3,4-bis(chloromethyl)pyridine Chemistry |

| Flow Chemistry | Enhanced reaction control, improved safety, and scalability. researchgate.net |

| Automated Synthesis | High-throughput synthesis of derivatives and accelerated discovery timelines. beilstein-journals.org |

Development of Novel Applications in Emerging Fields

While the applications of 2-Chloro-3,4-bis(chloromethyl)pyridine itself are not yet established, the broader class of functionalized pyridines has found use in a multitude of fields. acs.orgnih.gov Future research should aim to uncover the potential of this compound and its derivatives in emerging areas of science and technology.

In materials science, the bis(chloromethyl) functionality makes this compound an attractive building block for the synthesis of novel polymers and materials. For example, the related 2,5-bis(chloromethyl)pyridine (B32662) is used in the synthesis of polymers for optoelectronic applications due to the electron-deficient nature of the pyridine ring. The unique substitution pattern of 2-Chloro-3,4-bis(chloromethyl)pyridine could lead to polymers with novel electronic and structural properties.

In medicinal chemistry, pyridine-containing compounds are prevalent in a large number of drugs. vcu.edu The structural motifs that can be accessed from 2-Chloro-3,4-bis(chloromethyl)pyridine, such as fused heterocyclic systems, could be of interest for the development of new therapeutic agents. The compound could serve as a scaffold for the synthesis of molecules targeting a variety of biological targets.

In the field of agrochemicals, pyridine derivatives are a well-established class of compounds with applications as herbicides, insecticides, and fungicides. nih.gov The discovery of new pyridine-based agrochemicals is an ongoing area of research. nih.govnih.gov Derivatives of 2-Chloro-3,4-bis(chloromethyl)pyridine could be synthesized and screened for potential pesticidal activity.

Finally, the ability of the pyridine nitrogen to coordinate with metal ions suggests that ligands derived from 2-Chloro-3,4-bis(chloromethyl)pyridine could have applications in coordination chemistry and catalysis. The specific geometry imposed by the 3,4-bis(substituted methyl) pattern could lead to complexes with unique catalytic activities.

| Emerging Field | Potential Application of 2-Chloro-3,4-bis(chloromethyl)pyridine Derivatives |

| Materials Science | Monomers for novel polymers with unique electronic properties. |

| Medicinal Chemistry | Scaffolds for the synthesis of new therapeutic agents. |

| Agrochemicals | Precursors for novel herbicides, insecticides, or fungicides. nih.gov |

| Catalysis | Ligands for metal complexes with unique catalytic activities. |

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-3,4-bis(chloromethyl)pyridine to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves chlorination of pyridine precursors. Key parameters include:

- Catalyst selection : FeCl₃ or AlCl₃ enhances chlorination efficiency.

- Temperature control : Reactions at 80–100°C minimize side products.

- Solvent optimization : Dichloromethane (DCM) or chloroform improves solubility.

Advanced techniques like continuous flow reactors reduce by-products and improve scalability . For purity assessment, use HPLC with UV detection (λ = 254 nm) and GC-MS for volatile intermediates.

Q. Which analytical techniques are critical for characterizing 2-Chloro-3,4-bis(chloromethyl)pyridine?

- Methodological Answer :

- NMR spectroscopy : ¹H NMR (δ 4.5–5.0 ppm for chloromethyl groups) and ¹³C NMR confirm substitution patterns.

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₇H₆Cl₃N, [M+H]⁺ = 211.97).

- Elemental analysis : Confirm Cl content (theoretical: ~50.5%).

Cross-reference with halogenated analogs (e.g., 5-bromo-2,3-bis(chloromethyl)pyridine) to validate spectral assignments .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Perform reactions in a fume hood to avoid inhalation.

- Storage : Keep in amber glass bottles at 2–8°C, away from oxidizers.

For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can nucleophilic substitution pathways of this compound be systematically studied?

- Methodological Answer :

- Kinetic experiments : Vary nucleophiles (e.g., amines vs. thiols) in polar aprotic solvents (DMF, DMSO).

- Monitoring : Use TLC (silica gel, hexane/EtOAc) and in-situ IR to track C-Cl bond cleavage.

- Computational modeling : Density Functional Theory (DFT) predicts reactivity at C-3 vs. C-4 chloromethyl groups.

Compare results with structurally similar compounds (e.g., 2-chloro-6-phenyl-4-trifluoromethylpyridine) to identify steric/electronic effects .

Q. How can contradictions in reported reactivity data be resolved?

- Methodological Answer :

- Standardization : Control moisture levels (use molecular sieves) and reagent purity (≥99%).

- Advanced characterization : X-ray crystallography confirms product regioisomers.

- Statistical analysis : Apply ANOVA to assess reproducibility across 3+ independent trials.

For example, discrepancies in oxidation rates may arise from trace metal impurities; inductively coupled plasma (ICP) analysis can identify these .

Q. What experimental approaches validate the biological activity mechanisms of this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test NAMPT inhibition using NAD+ depletion assays (IC₅₀ determination).

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations.

- Molecular docking : Compare binding affinity with FK866, a known NAMPT inhibitor.

While direct evidence is limited, related chloromethylpyridines show alkylation-driven bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.